molecular formula C11H12BrNO B112962 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 742099-40-7

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B112962
M. Wt: 254.12 g/mol
InChI Key: JARYZLUYHJBEER-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde involves the use of potassium carbonate in N,N-dimethyl-formamide under reflux conditions . The reaction conditions and the specific steps involved in the synthesis process can vary .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is 1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a solid, semi-solid, or liquid compound . The compound’s physical and chemical properties, such as its solubility and stability, can be influenced by factors like temperature and pH.

Scientific Research Applications

1. Stereochemistry and Conformation Studies

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde has been utilized in stereochemistry and conformation studies. For instance, its derivatives were used to understand the stereochemistry of specific compounds, confirmed through techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling (Neszmélyi et al., 1991).

2. Catalysis in Chemical Synthesis

It plays a role in catalysis, particularly in Suzuki cross-coupling reactions. Research shows its effectiveness in synthesizing complex organic compounds, which can be applicable in various chemical syntheses (Wang et al., 2014).

3. Intermediate in Anticancer Drug Synthesis

The compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have been shown to be key in the development of new treatments for various cancers (Zhang et al., 2018).

4. Pyrrole Chemistry and Bromination Studies

It has been used in the study of pyrrole chemistry, particularly in the bromination of pyrrole derivatives. This research is fundamental in understanding the reactivity and properties of brominated organic compounds (Anderson & Lee, 1965).

5. Photophysical Properties in Donor-Acceptor Molecules

The compound contributes to understanding the photophysical properties in donor-acceptor molecules. Its derivatives have been used in studies to determine intramolecular charge transfer (ICT) effects, which are crucial in optoelectronic applications (Altinolcek et al., 2021).

6. Antibacterial and Antimycobacterial Activity

Its derivatives have shown promising results in the field of antimicrobial activity. Studies have been conducted to assess their efficacy against various bacterial strains, indicating potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYZLUYHJBEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630511
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

CAS RN

742099-40-7
Record name 5-Bromo-2-(1-pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742099-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YM Chen, ZY Wang, DM Chen, WJ Ye, TH Liao… - Journal of Molecular …, 2022 - Elsevier
The N-(3-((1-(5-bromo-2-(pyrrolidin-1-yl)phenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin- 4(5H)-yl)methyl)phenyl)-2-thiomorpholinoacetamide is a novel compound having the [1,2,4]…
Number of citations: 1 www.sciencedirect.com
YZ Chang, ML Li, WF Zhao, X Wen… - The Journal of Organic …, 2015 - ACS Publications
Expeditious access to oxadiazepines via 1,5-hydride shift/cyclization of pyrrolidine- or tetrahydroisoquinoline-containing nitrones has been developed. With 1,3-dipole nitrones serving …
Number of citations: 37 pubs.acs.org
L Josa-Culleré, MG Hirst, JP Lockett… - The Journal of …, 2019 - ACS Publications
Highly functionalized spirocyclic tetramates were prepared via a sequential Knoevenagel reaction and [1,5]-prototropic shift (T-reaction) of bicyclic tetramates. While these compounds …
Number of citations: 7 pubs.acs.org

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